molecular formula C21H20N2O4 B7467819 Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate

Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate

Cat. No. B7467819
M. Wt: 364.4 g/mol
InChI Key: QEYIUAMGYYGCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate, also known as MQC, is a chemical compound that has gained attention in scientific research due to its potential in various applications.

Scientific Research Applications

Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate has been studied for its potential in various scientific research applications. One such application is in the field of medicinal chemistry, where it has been found to have potential as an anticancer agent. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate has also been studied for its potential as an anti-inflammatory agent. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the production of inflammatory cytokines, which are proteins that play a role in inflammation.

Mechanism of Action

The mechanism of action of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate is not fully understood. However, studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K). COX-2 is an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation. PI3K is an enzyme that plays a role in cell growth and survival. By inhibiting the activity of these enzymes, Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate can inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate has been found to have various biochemical and physiological effects. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the proliferation of cancer cells by inducing apoptosis. Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate has also been found to inhibit the production of inflammatory cytokines, which can reduce inflammation. In addition, Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate has been found to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate in lab experiments is its potential as an anticancer agent. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the growth of cancer cells, which makes it a potential candidate for the development of anticancer drugs. Another advantage of using Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate in lab experiments is its potential as an anti-inflammatory agent. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the production of inflammatory cytokines, which makes it a potential candidate for the development of anti-inflammatory drugs. One limitation of using Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are many future directions for the study of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate. One direction is the development of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate as an anticancer agent. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the growth of cancer cells, but more research is needed to determine its efficacy in vivo. Another direction is the development of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate as an anti-inflammatory agent. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the production of inflammatory cytokines, but more research is needed to determine its efficacy in vivo. Additionally, more research is needed to determine the mechanism of action of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate, which will help to better understand its potential in various scientific research applications.

Synthesis Methods

The synthesis of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate involves a multi-step process that includes the reaction of furan-2-carboxylic acid with piperidine-4-carboxylic acid, followed by the condensation of the resulting compound with 2-aminobenzophenone. The final step involves the esterification of the resulting compound with methyl chloroformate. The synthesis of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate is a complex process that requires expertise in organic chemistry.

properties

IUPAC Name

methyl 1-[2-(furan-2-yl)quinoline-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-26-21(25)14-8-10-23(11-9-14)20(24)16-13-18(19-7-4-12-27-19)22-17-6-3-2-5-15(16)17/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYIUAMGYYGCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate

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